![molecular formula C17H19FN2O4S B4173065 1-[(4-fluorophenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide](/img/structure/B4173065.png)
1-[(4-fluorophenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step organic reactions, starting from basic building blocks like benzene derivatives and progressing through a series of functional group transformations. A typical synthesis might involve the initial sulfonylation of a fluorophenyl compound, followed by coupling with a piperidine derivative and subsequent modification of the piperidine moiety to introduce the furylmethyl group. The precise conditions, such as the choice of reagents, solvents, and catalysts, as well as reaction temperatures and times, are optimized to achieve high yields and purity of the desired product.
Molecular Structure Analysis
The molecular structure of compounds similar to 1-[(4-fluorophenyl)sulfonyl]-N-(2-furylmethyl)-3-piperidinecarboxamide can be characterized using techniques such as X-ray crystallography, which provides detailed information about the arrangement of atoms in the crystal lattice and the molecular conformation. The presence of functional groups like the sulfonyl and furylmethyl groups influences the molecule's overall shape and the distribution of electron density, which in turn affects its reactivity and interaction with biological targets.
Chemical Reactions and Properties
The chemical reactivity of this compound is influenced by its functional groups. The sulfonyl group can undergo various reactions, including sulfonylation and desulfonylation, while the piperidine ring can participate in nucleophilic substitution reactions. The compound's ability to engage in these reactions makes it a versatile intermediate for further chemical modifications, leading to a wide range of derivatives with potential biological activities.
Physical Properties Analysis
The physical properties of such compounds, including melting point, boiling point, solubility in various solvents, and stability, are crucial for their handling, storage, and application in biological studies. These properties are determined by the compound's molecular structure, particularly the nature and arrangement of its functional groups.
Chemical Properties Analysis
The chemical properties, such as acidity or basicity, reactivity towards acids, bases, oxidizing or reducing agents, and photostability, are essential for understanding the compound's behavior in chemical reactions and biological environments. These properties are influenced by the electronic structure of the molecule and the presence of electron-donating or electron-withdrawing groups.
- Khalid et al. (2013) conducted synthesis and bioactivity evaluation of O-substituted derivatives of a related sulfonamide compound, showcasing the methodology for introducing various electrophiles into the piperidine nucleus (Khalid et al., 2013).
- Abbasi et al. (2019) described the linear synthesis of derivatives featuring sulfonyl and piperazinyl groups, providing insights into a bi-step approach for compound development (Abbasi et al., 2019).
- Berredjem et al. (2010) detailed the crystal structure analysis of a phenyl-piperazine sulfonamide, offering a perspective on the molecular conformation and interactions within the crystal lattice (Berredjem et al., 2010).
properties
IUPAC Name |
1-(4-fluorophenyl)sulfonyl-N-(furan-2-ylmethyl)piperidine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN2O4S/c18-14-5-7-16(8-6-14)25(22,23)20-9-1-3-13(12-20)17(21)19-11-15-4-2-10-24-15/h2,4-8,10,13H,1,3,9,11-12H2,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCDJWCDVKHCNIA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)F)C(=O)NCC3=CC=CO3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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